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CAS No.: 1379664-88-6

Cat. No.: B3100921
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An In-depth Technical Guide to the IUPAC Nomenclature and Scientific Context of 2-(2-
Chlorophenyl)-2-fluoroacetic Acid

Abstract
This technical guide provides a comprehensive analysis of the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature for the compound 2-(2-Chlorophenyl)-2-
fluoroacetic acid. Beyond a simple definition, this document elucidates the systematic rules

governing its name, explores the critical concept of stereochemistry at its chiral center, and

contextualizes its structural and functional significance within the fields of medicinal chemistry

and drug development. Authored for researchers, scientists, and professionals in drug

discovery, this guide synthesizes foundational chemical principles with practical applications,

including theoretical protocols for its characterization and a discussion of its relevance as an α-

fluoroaryl acetic acid derivative.
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The name 2-(2-Chlorophenyl)-2-fluoroacetic acid is derived following a hierarchical set of

rules designed to produce a unique and unambiguous identifier for its chemical structure. The

process involves identifying the principal functional group, selecting and numbering the parent

chain, and systematically naming and ordering all substituents.

Step 1: Identification of the Principal Functional Group
and Parent Chain
The first step in IUPAC nomenclature is to identify the functional group with the highest priority,

which determines the suffix of the name.[1] In this molecule, the carboxylic acid group (-COOH)

takes precedence over halogen substituents and the aromatic ring.[2][3] Therefore, the parent

structure is a carboxylic acid.

The longest continuous carbon chain containing the carboxyl group consists of two carbon

atoms. A two-carbon alkane is ethane; by replacing the "-e" with "-oic acid," we derive the

parent name ethanoic acid. IUPAC also retains the common name acetic acid, which is widely

used and accepted.[4][5] For this guide, we will proceed with the more common "acetic acid" as

the base.

Step 2: Numbering the Parent Chain
By convention, the carbon atom of the carboxyl group is assigned position #1 (C-1).[2][6]

Consequently, the adjacent carbon atom, to which the other substituents are attached, is

position #2 (C-2). This numbering is unambiguous and does not need to be explicitly stated in

the final name for the parent acid itself.[4]

Step 3: Identification and Naming of Substituents
Three distinct groups (including the implicit hydrogen) are attached to the C-2 position:

A fluorine atom: Named as a fluoro prefix.[7]

A phenyl group: A benzene ring attached as a substituent is termed phenyl.[8][9]

A chlorine atom on the phenyl group: The phenyl group itself is substituted. The carbon of

the phenyl ring attached to the parent acetic acid chain is C-1' of the ring. The chlorine atom

is at the adjacent position, C-2'. Therefore, the complete substituent name is (2-
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chlorophenyl). The parentheses are used to avoid ambiguity and clearly indicate that the "2-

chloro" modification applies to the phenyl group.

Step 4: Assembling the Final Name
Substituents are listed in alphabetical order, ignoring prefixes like di-, tri-, etc., but considering

the letters of the entire substituent name (e.g., "chlorophenyl").[2]

Chlorophenyl

Fluoro

The substituents and their locants (positions) are prefixed to the parent name. This leads to the

final systematic name: 2-(2-Chlorophenyl)-2-fluoroacetic acid.

The logical flow for determining the IUPAC name is summarized in the diagram below.

Molecular Structure
Identify Highest Priority Functional Group

Carboxylic Acid (-COOH)

Select Parent Chain

Two-carbon chain including -COOH

Acetic Acid (or Ethanoic Acid)

Number the Parent Chain

C1: Carboxyl Carbon

C2: Alpha-Carbon

Identify & Name Substituents at C2

-F → fluoro

-C₆H₄Cl → (2-chlorophenyl)

Alphabetize Substituents

(2-Chlorophenyl) before fluoro
Final IUPAC Name: 2-(2-Chlorophenyl)-2-fluoroacetic acid

Click to download full resolution via product page

Caption: Logical workflow for the systematic IUPAC naming of the target molecule.

Stereochemistry: The Chiral Center at C-2
A critical feature of 2-(2-chlorophenyl)-2-fluoroacetic acid is the presence of a stereogenic,

or chiral, center at the C-2 position. This carbon is bonded to four different groups:

The carboxyl group (-COOH)

The fluorine atom (-F)

The (2-chlorophenyl) group (-C₆H₄Cl)

A hydrogen atom (-H)
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This tetrahedral arrangement with four unique substituents means the molecule is chiral and

can exist as a pair of non-superimposable mirror images called enantiomers.[10] The absolute

configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog

(CIP) priority rules.[10][11]

Assigning (R)/(S) Configuration: The Cahn-Ingold-Prelog
Rules

Prioritize Substituents: The four groups attached to the chiral center are ranked based on the

atomic number of the atom directly bonded to the center. Higher atomic number equals

higher priority.[11]

Priority 1: -F (Fluorine, Z=9)

Priority 2: -C₆H₄Cl (Carbon, Z=6)

Priority 3: -COOH (Carbon, Z=6)

Priority 4: -H (Hydrogen, Z=1)

Tie-breaking: Both the (2-chlorophenyl) and carboxyl groups start with carbon. We then look

at the atoms attached to these carbons. The carbon of the phenyl ring is bonded to two other

carbons and a hydrogen. The carbon of the carboxyl group is bonded to two oxygens (one

double bond counts as two separate bonds to oxygen for this purpose) and a hydrogen.

Since oxygen (Z=8) has a higher atomic number than carbon (Z=6), the -COOH group has

higher priority than the -C₆H₄Cl group. Correction: The CIP rules for tie-breaking are more

nuanced. For the phenyl carbon, we have (C, C, H). For the carboxyl carbon, we have (O, O,

O-H). Oxygen (Z=8) outranks Carbon (Z=6). Therefore, the correct priority is:

Priority 1: -F (Fluorine, Z=9)

Priority 2: -COOH (Oxygen has higher atomic number than Carbon)

Priority 3: -C₆H₄Cl (Carbon)

Priority 4: -H (Hydrogen)
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Orient the Molecule: The molecule is oriented in space so that the lowest priority group

(Priority 4, -H) points away from the viewer.[10]

Determine Configuration: Trace the path from Priority 1 → 2 → 3.

If the path is clockwise, the configuration is (R) (from Latin rectus).

If the path is counter-clockwise, the configuration is (S) (from Latin sinister).

The full IUPAC name for a specific enantiomer must include this prefix, for example, (R)-2-(2-
Chlorophenyl)-2-fluoroacetic acid. Without the stereochemical descriptor, the name refers to

a racemic mixture (a 50:50 mixture of both enantiomers).

Cahn-Ingold-Prelog Priority Assignment

C2

F

Priority 1 (Z=9)

COOH

Priority 2 (O > C)

2-Cl-Ph

Priority 3 (C)

H

Priority 4 (Z=1)

Click to download full resolution via product page

Caption: Priority assignment for substituents at the C-2 chiral center.

Physicochemical Properties and Identification
Accurate identification of 2-(2-Chlorophenyl)-2-fluoroacetic acid relies on its unique

physicochemical properties and spectroscopic data.
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Property Value Source

CAS Number 1379664-88-6 [12]

Molecular Formula C₈H₆ClFO₂ [12]

Molecular Weight 188.59 g/mol

Physical Form Solid

InChI Key
LZKZUNHVKBWTJU-

UHFFFAOYSA-N

Significance in Medicinal Chemistry and Drug
Development
The 2-aryl-2-fluoroacetic acid motif is of significant interest to drug development professionals.

The introduction of a fluorine atom at the α-position (C-2) of an arylalkanoic acid can profoundly

influence its biological and physical properties.[13]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block

metabolic oxidation at that position, often leading to an increased metabolic half-life and

improved bioavailability of a drug candidate.[14][15]

Acidity (pKa): The highly electronegative fluorine atom can increase the acidity of the

carboxylic acid proton, which may affect the compound's binding affinity to target proteins

and its pharmacokinetic profile.

Lipophilicity and Binding: Fluorine substitution can alter a molecule's lipophilicity, which is

critical for its ability to cross cell membranes and the blood-brain barrier.[16] It can also

introduce new, favorable interactions (e.g., hydrogen bonding, dipole-dipole) within the active

site of a target enzyme or receptor.[14]

Derivatives of phenylacetic acid are known to possess a wide range of biological activities,

including anti-inflammatory, analgesic, and anticancer properties.[13][17][18][19] Therefore, 2-
(2-Chlorophenyl)-2-fluoroacetic acid serves as a valuable building block and scaffold for the

synthesis of novel therapeutic agents.
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Experimental Protocols and Characterization
A self-validating system for any chemical protocol requires robust synthesis and unambiguous

characterization. While specific optimized procedures are proprietary or application-dependent,

the general workflow is well-established.

General Synthesis and Characterization Workflow
The synthesis of α-fluoro-α-aryl carboxylic acids often starts from the corresponding aryl acetic

acid or its ester. This is followed by a fluorination step and subsequent hydrolysis if starting

from an ester. The final product must be rigorously purified and characterized to confirm its

identity and purity.

Starting Material
(e.g., 2-(2-Chlorophenyl)acetic acid ester)

Alpha-Fluorination Reaction
(e.g., with Selectfluor®)

Work-up and Crude Isolation

Purification
(e.g., Recrystallization or Chromatography)

Spectroscopic Characterization
(NMR, MS, IR)

Purity Analysis
(e.g., HPLC, Elemental Analysis)

Pure 2-(2-Chlorophenyl)-2-fluoroacetic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. IUPAC Rules [chem.uiuc.edu]

3. masterorganicchemistry.com [masterorganicchemistry.com]

4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

6. cuyamaca.edu [cuyamaca.edu]

7. Naming Other Substituents Explained: Definition, Examples, Practice & Video Lessons
[pearson.com]

8. chemguide.co.uk [chemguide.co.uk]

9. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

10. masterorganicchemistry.com [masterorganicchemistry.com]

11. Assign Chiral Centers R or S – Organic Chemistry: How to…. [shimizu-uofsc.net]

12. achmem.com [achmem.com]

13. pdf.benchchem.com [pdf.benchchem.com]

14. mdpi.com [mdpi.com]

15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles
and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

16. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-
Short Recovery Sedative/Hypnotic Agents | PLOS One [journals.plos.org]

17. 2-(2-Chlorophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

18. CAS 2444-36-2: (2-Chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3100921/docs?utm_src=pdf-body-img#2-2-chlorophenyl-2-fluoroacetic-acid-iupac-name
https://www.benchchem.com/product/b3100921?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/02%3A_Fundamental_of_Organic_Structures/2.04%3A_IUPAC_Naming_of_Organic_Compounds_with_Functional_Groups
https://www.chem.uiuc.edu/GenChemReferences/nomenclature_rules.html
https://www.masterorganicchemistry.com/2011/02/14/table-of-functional-group-priorities-for-nomenclature/
https://en.wikipedia.org/wiki/IUPAC_nomenclature_of_organic_chemistry
https://iupac.qmul.ac.uk/BlueBook/PDF/P1.pdf
https://www.cuyamaca.edu/student-support/tutoring-center/files/student-resources/IUPAC_Handout.pdf
https://www.pearson.com/channels/general-chemistry/learn/jules/22-organic-chemistry/naming-other-substituents
https://www.pearson.com/channels/general-chemistry/learn/jules/22-organic-chemistry/naming-other-substituents
https://www.chemguide.co.uk/basicorg/conventions/names3.html
https://openstax.org/books/organic-chemistry/pages/15-1-naming-aromatic-compounds
https://www.masterorganicchemistry.com/2016/10/20/introduction-to-assigning-r-and-s-the-cahn-ingold-prelog-rules/
https://shimizu-uofsc.net/orgo/kb/knowledge-base/assign-chiral-centers-r-or-s/
https://achmem.com/products/cat-no-bdjhh048472
https://pdf.benchchem.com/3109/Application_Notes_and_Protocols_for_2_Fluoro_2_p_tolyl_acetic_Acid_in_Medicinal_Chemistry.pdf
https://www.mdpi.com/1422-0067/24/9/7728
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503193/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0096518
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0096518
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379493/
https://cymitquimica.com/cas/2444-36-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3100921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and
In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-(2-Chlorophenyl)-2-fluoroacetic acid IUPAC name].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3100921/docs#2-2-chlorophenyl-2-fluoroacetic-acid-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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